Product packaging for Cyclohexyl 4-nitrobenzoate(Cat. No.:CAS No. 7511-32-2)

Cyclohexyl 4-nitrobenzoate

Cat. No.: B1660361
CAS No.: 7511-32-2
M. Wt: 249.26 g/mol
InChI Key: SXERGDOODBLTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclohexyl 4-nitrobenzoate (CAS 7511-32-2) is an ester derivative of 4-nitrobenzoic acid with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . This compound serves as a valuable reagent in synthetic organic chemistry, particularly in the Mitsunobu reaction, where it is employed as an effective agent for the stereochemical inversion of sterically hindered secondary alcohols . The procedure leverages the enhanced nucleophilicity of 4-nitrobenzoate anion, compared to standard benzoates, to achieve high-yield inversion of challenging substrates like menthol, providing a significant improvement over traditional methods . Its physical properties include a density of 1.23 g/cm³ and a boiling point of 389.2°C at 760 mmHg . Researchers utilize this compound solely for laboratory investigations. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO4 B1660361 Cyclohexyl 4-nitrobenzoate CAS No. 7511-32-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7511-32-2

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

cyclohexyl 4-nitrobenzoate

InChI

InChI=1S/C13H15NO4/c15-13(18-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(16)17/h6-9,12H,1-5H2

InChI Key

SXERGDOODBLTMY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Other CAS No.

7511-32-2

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclohexyl 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the detailed structural analysis of Cyclohexyl 4-nitrobenzoate (B1230335), providing insights into its atomic arrangement and dynamic conformational behavior.

Elucidation of Molecular Structure via ¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra of Cyclohexyl 4-nitrobenzoate provide a definitive map of its molecular framework. Although a directly published spectrum for this specific compound is not available, the expected chemical shifts can be accurately predicted by analyzing its constituent parts: the 4-nitrobenzoate moiety and the cyclohexyl group.

For the 4-nitrobenzoate portion, the aromatic protons are expected to appear as two distinct doublets in the downfield region of the ¹H NMR spectrum, typically between 8.0 and 8.4 ppm. This is due to the strong electron-withdrawing effect of the nitro group (NO₂) and the ester functionality. Data from analogous compounds like 4-nitrophenyl-4-nitrobenzoate show aromatic proton signals around 8.3-8.4 ppm. rsc.org The protons on the benzene (B151609) ring ortho to the nitro group are typically the most deshielded.

The cyclohexyl group presents a more complex set of signals in the upfield region. The proton on the carbon atom directly attached to the ester oxygen (C1-H) is the most downfield of the cyclohexyl protons, expected to be a multiplet around 5.0 ppm. The remaining methylene (B1212753) protons of the cyclohexane (B81311) ring would produce a series of overlapping multiplets between 1.2 and 2.0 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is characteristically found far downfield, anticipated around 164-166 ppm. The aromatic carbons also exhibit distinct shifts, with the carbon attached to the nitro group (C4) and the carbon attached to the carbonyl group (C1') appearing at approximately 150 ppm and 135 ppm, respectively. chemicalbook.com The carbons of the cyclohexyl ring would resonate in the upfield region, with the carbon bonded to the oxygen (C1) appearing around 75 ppm, and the other carbons appearing between 20 and 40 ppm. rsc.org Quaternary carbons, such as the carbonyl and the aromatic carbons C1' and C4', often show weaker signals in ¹³C NMR spectra. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom/GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic (ortho to NO₂)~8.3 (d)~123
Aromatic (ortho to C=O)~8.2 (d)~130
Cyclohexyl (CH-O)~5.0 (m)~75
Cyclohexyl (other CH₂)1.2-2.0 (m)20-40
Carbonyl (C=O)-~165
Aromatic (C-NO₂)-~150
Aromatic (C-C=O)-~135

Low-Temperature NMR for Conformational Analysis

The cyclohexyl moiety of the ester is not static; it undergoes rapid conformational changes at room temperature, primarily through a process known as chair-chair interconversion or ring flipping. pressbooks.pubyoutube.com This rapid flipping averages the NMR signals for the axial and equatorial protons. To study the individual conformations, low-temperature NMR spectroscopy is employed.

By cooling the sample to temperatures as low as -90 °C, the rate of ring flipping can be slowed sufficiently to allow for the observation of distinct signals for each conformer. nih.govnih.gov For a monosubstituted cyclohexane like the ester portion of this molecule, the substituent (the 4-nitrobenzoate group) can occupy either an axial or an equatorial position. The equilibrium between these two chair conformations can then be quantified by integrating the separate proton or carbon signals. researchgate.net Generally, the equatorial conformation is favored for bulky substituents to minimize steric strain. Low-temperature studies on similar cyclohexyl systems reveal that the free-energy difference between the two conformers can be determined, providing crucial data on conformational preference. sikhcom.net This technique would allow for the precise determination of the energetic preference for the equatorial versus the axial conformer of the 4-nitrobenzoate group on the cyclohexane ring.

Application of GIAO-DFT for Chemical Shift Prediction and Validation

To complement experimental data, computational methods are invaluable for predicting and validating NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method, a component of Density Functional Theory (DFT), is a powerful tool for calculating the NMR chemical shifts of complex organic molecules. nih.govbohrium.comimist.ma This method computes the isotropic magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts. imist.ma

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bonding Analysis

FTIR spectroscopy is exceptionally useful for identifying the key functional groups in this compound. The spectrum is characterized by several strong, diagnostic absorption bands. Based on data from analogous compounds like ethyl 4-nitrobenzoate and 4-nitrophenyl-4'-nitrobenzoate, the following peaks are expected researchgate.netresearchgate.net:

Nitro Group (NO₂): Two prominent bands are characteristic of the nitro group. The asymmetric stretching vibration (ν_as(NO₂)) appears as a strong band around 1520-1530 cm⁻¹, while the symmetric stretching vibration (ν_s(NO₂)) is found near 1340-1350 cm⁻¹. researchgate.netscirp.org

Ester Group (C=O): A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is one of the most easily identifiable peaks in the spectrum, typically appearing in the region of 1720-1750 cm⁻¹. researchgate.net

Ester Group (C-O): The C-O stretching vibrations of the ester linkage will produce strong bands in the fingerprint region, typically around 1200-1300 cm⁻¹ (for the C(=O)-O stretch) and 1100-1200 cm⁻¹ (for the O-C_cyclohexyl stretch). researchgate.net

Aromatic Ring: C-H stretching vibrations on the benzene ring appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring give rise to several bands in the 1450-1600 cm⁻¹ region.

Cyclohexyl Group: The C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane ring are observed just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ range.

Table 2: Characteristic FTIR Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch1520 - 1530Strong
Nitro (NO₂)Symmetric Stretch1340 - 1350Strong
Ester (C=O)Stretch1720 - 1750Strong
Ester (C-O)Stretch1100 - 1300Strong
Aromatic C-HStretch>3000Medium
Aliphatic C-HStretch2850 - 2950Strong

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy provides complementary information to FTIR, as it detects vibrations based on changes in polarizability. While C=O stretches are visible in Raman spectra, they are typically weaker than in FTIR. Conversely, vibrations of symmetric, non-polar bonds are often strong in Raman spectra.

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Conformation

While a specific single-crystal X-ray diffraction study for this compound is not widely available in the surveyed literature, its molecular geometry and conformation can be reliably inferred from foundational chemical principles and data from closely related structures. The molecule consists of a 4-nitrobenzoate group attached via an ester linkage to a cyclohexyl ring.

The 4-nitrobenzoate portion of the molecule is expected to be relatively planar, with the carboxylate group and the nitro group lying nearly in the same plane as the benzene ring. The cyclohexyl ring, in its lowest energy state, will adopt a stable chair conformation to minimize steric and torsional strain. The ester group, which connects the two moieties, will serve as the rotational linkage between the planar aromatic segment and the three-dimensional saturated ring.

In a crystallographic study of a substituted analog, cis-2,trans-3-dibromo-cis-4-t-butyl-cyclohexyl p-nitrobenzoate, the cyclohexane ring was observed in a non-chair, twist conformation due to significant steric repulsion between its substituents. rsc.org However, in the absence of such bulky groups, the unsubstituted cyclohexyl ring in this compound is anticipated to maintain its standard chair form. Single-crystal X-ray diffraction is a powerful technique capable of elucidating these precise atomic positions and symmetries within a crystal. warwick.ac.uk

Analysis of Crystal Packing and Intermolecular Interactions, including Hydrogen Bonding and π-π Stacking

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular forces. For this compound, these interactions are expected to include weak hydrogen bonds and π-π stacking, which are common in nitrobenzoate-containing structures. nih.gov

Hydrogen Bonding: Weak intermolecular C-H···O hydrogen bonds are anticipated to be a significant stabilizing force. The oxygen atoms of the highly polar nitro group and the carbonyl group of the ester are strong hydrogen bond acceptors. They can form interactions with hydrogen atoms attached to the carbon atoms of the aromatic ring and the cyclohexyl ring of neighboring molecules. In the crystal structure of acridinium (B8443388) 4-nitrobenzoate, for instance, C-H···O interactions are pivotal in forming an infinite chain within the crystal. nih.gov

These combined forces dictate the specific three-dimensional framework of the crystal, influencing its physical properties.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₃H₁₅NO₄), the molecular weight is approximately 249.26 g/mol . nih.gov

Upon electron ionization, the molecule loses an electron to form a molecular ion ([M]⁺•), which then undergoes fragmentation. The fragmentation pattern is predictable based on the functional groups present. libretexts.orglibretexts.org The primary cleavage is expected to occur at the ester linkage, which is the most labile bond.

Key expected fragmentation pathways include:

Formation of the Acylium Ion: Cleavage of the ester's C-O bond results in the formation of a stable 4-nitrobenzoyl acylium ion. This fragment is particularly stable due to resonance and is often a prominent peak in the spectra of benzoate (B1203000) esters.

Formation of Cyclohexyl-related Fragments: The other part of the molecule can form a cyclohexyl cation or, through rearrangement and elimination, a neutral cyclohexene (B86901) molecule, leaving the charge on the benzoate portion. thieme-connect.de

Further Fragmentation: The 4-nitrobenzoyl fragment can undergo further decomposition, such as the loss of the nitro group (NO₂) or the loss of carbon monoxide (CO).

The following table details the predicted major fragments for this compound.

Predicted Fragment Ion Structure m/z (Mass/Charge Ratio) Notes
Molecular Ion[C₁₃H₁₅NO₄]⁺•249The intact molecule with one electron removed.
4-Nitrobenzoyl Cation[C₇H₄NO₃]⁺150Formed by cleavage of the ester C-O bond. Expected to be a major peak.
Phenyl Cation[C₆H₄NO₂]⁺122Formed by the loss of CO from the 4-nitrobenzoyl cation.
Cyclohexyl Cation[C₆H₁₁]⁺83Formed by cleavage where the charge remains on the cyclohexyl group.
Loss of Cyclohexene[C₇H₅NO₄]⁺•167Corresponds to the 4-nitrobenzoic acid radical cation, formed via rearrangement.

This table is based on predicted fragmentation patterns and has not been generated from experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions. This absorption corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. cam.ac.uk

The key light-absorbing component, or chromophore, in this compound is the 4-nitrobenzoate group. The cyclohexyl group is an auxochrome and does not absorb in this region. The electronic spectrum is therefore expected to be dominated by transitions within the conjugated π-system of the nitro-substituted benzene ring.

Based on data from analogous compounds like 4-nitrobenzaldehyde (B150856) and 4-nitrobenzoic acid, the UV-Vis spectrum of this compound is expected to exhibit strong absorption in the UV region. rsc.orgnist.gov

π → π* Transition: A high-intensity absorption band is predicted to occur in the range of 250–280 nm. This band is attributed to a π → π* electronic transition, where an electron is promoted from a bonding π-orbital to an anti-bonding π*-orbital within the conjugated system of the benzene ring and nitro group. rsc.org

n → π* Transition: A much weaker absorption band may be observed at a longer wavelength (around 350 nm). This would correspond to a "forbidden" n → π* transition, involving the promotion of a non-bonding electron from an oxygen atom in the nitro or carbonyl group to an anti-bonding π*-orbital. rsc.org

The solvent can influence the exact position of these absorption maxima. The strong π → π* transition is the most characteristic feature and is fundamental to the optical properties of this compound.

Conformational Dynamics and Stereochemical Influences in Cyclohexyl 4 Nitrobenzoate

Intrinsic Conformations of the Cyclohexyl Ring

The cyclohexane (B81311) ring is not a planar hexagon as a two-dimensional representation might suggest. To avoid angle strain (deviation from the ideal tetrahedral bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds), the ring puckers into several non-planar conformations. libretexts.org The most stable of these is the chair conformation , which allows all carbon-carbon bonds to adopt staggered arrangements, and the bond angles are very close to the ideal 109.5 degrees. libretexts.orglibretexts.org

Other higher-energy conformations include the boat , twist-boat , and half-chair conformations. libretexts.org The boat conformation is less stable than the chair due to torsional strain from four eclipsed C-H bonds and steric hindrance between the two "flagpole" hydrogens pointing towards each other. The twist-boat is a more stable intermediate between the boat and chair forms, and the half-chair is a high-energy transition state during the interconversion between chair and twist-boat forms. libretexts.org For cyclohexyl 4-nitrobenzoate (B1230335), the cyclohexane ring predominantly adopts the low-energy chair conformation.

Conformational Equilibria of Axial and Equatorial Isomers

In the chair conformation of a monosubstituted cyclohexane, the substituent can occupy one of two distinct positions: axial or equatorial . libretexts.org Axial bonds are parallel to the principal axis of the ring, pointing either up or down, while equatorial bonds point out from the "equator" of the ring. libretexts.orglibretexts.org

These two positions are not energetically equivalent. Through a process known as a ring flip or chair-chair interconversion, a cyclohexane ring can rapidly switch between two chair conformations. masterorganicchemistry.com During this flip, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com This results in a dynamic equilibrium between the axial and equatorial conformers of cyclohexyl 4-nitrobenzoate.

The position of this equilibrium is determined by the relative stability of the two conformers. Generally, the conformer with the bulky substituent in the more spacious equatorial position is favored. wikipedia.org The energy difference between the axial and equatorial conformers can be quantified by the Gibbs free energy difference (ΔG°), also known as the A-value. wikipedia.org

Steric and Electronic Factors Governing Conformational Preferences

The preference for the equatorial position is primarily due to steric hindrance . When a substituent is in the axial position, it experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions). These are known as 1,3-diaxial interactions . lumenlearning.com These interactions are essentially gauche-butane interactions and increase the energy of the axial conformer, making it less stable. lumenlearning.com In the equatorial position, the substituent is further away from other ring atoms, minimizing these repulsive forces. masterorganicchemistry.com

Electronic effects can also play a role in conformational preferences, although they are often considered secondary to steric effects in cyclohexane systems. differencebetween.comchemrxiv.orgrsc.org In some cases, attractive through-space interactions, such as those between lone pairs and antibonding orbitals, or electrostatic interactions, can influence the equilibrium. chiba-u.jp For this compound, the electron-withdrawing nature of the nitro group and the polar character of the ester linkage could potentially lead to subtle electronic interactions with the cyclohexane ring, but the dominant factor remains the avoidance of steric strain.

Substituent GroupA-Value (kcal/mol)
-H0
-CH31.70
-OH0.87
-COOCH31.27
-OOCCH3 (OAc)0.71

Influence of Conformation on Spectroscopic Signatures

The different spatial environments of axial and equatorial substituents lead to distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures where the ring flip is slowed or "frozen out". stackexchange.com

In ¹H NMR spectroscopy, the proton attached to the carbon bearing the substituent (the H-1 proton) will have a different chemical shift depending on whether it is axial or equatorial. Generally, an axial proton is more shielded and appears at a lower chemical shift (further upfield) compared to its equatorial counterpart. nih.gov The difference in chemical shifts (Δδ = δe - δa) is typically around 0.5 ppm. nih.gov

Furthermore, the coupling constants (J-values) between the H-1 proton and the adjacent methylene (B1212753) protons (at C2 and C6) are diagnostic of its orientation. An axial H-1 proton will have large trans-diaxial couplings (J_ax-ax) to the axial protons at C2 and C6 (typically 8-13 Hz) and smaller axial-equatorial couplings (J_ax-eq) (typically 2-5 Hz). An equatorial H-1 proton will only have smaller gauche couplings to the adjacent protons (J_eq-ax and J_eq-eq, typically 2-5 Hz). This results in a broader signal for an axial proton compared to a sharper signal for an equatorial proton. By analyzing the chemical shifts and coupling patterns, the preferred conformation and the equilibrium constant can be determined.

Proton PositionTypical ¹H NMR Chemical Shift Range (ppm)Typical Coupling Constants (Hz)
Axial H-1~3.5 - 4.0J_ax-ax: 8-13, J_ax-eq: 2-5
Equatorial H-1~4.0 - 4.5J_eq-ax: 2-5, J_eq-eq: 2-5

Analysis of Conformational Flexibility through Energy Profiles

The conformational flexibility of this compound can be visualized through a potential energy diagram that maps the energy changes as the ring interconverts between its various conformations. The chair conformations represent the energy minima on this profile. The process of ring flipping from one chair form to the other proceeds through higher-energy intermediates and transition states.

Starting from the more stable equatorial chair conformation, the ring must pass through a half-chair transition state to reach a twist-boat intermediate. From the twist-boat, it can pass through another half-chair transition state to arrive at the less stable axial chair conformation. The energy barrier for the chair-to-chair interconversion in substituted cyclohexanes is typically in the range of 10-11 kcal/mol. This barrier is low enough for rapid interconversion at room temperature, but high enough to allow for the observation of individual conformers by techniques like NMR spectroscopy at low temperatures. masterorganicchemistry.com

Computational chemistry methods, such as molecular mechanics and quantum mechanics calculations, can be employed to model this energy profile. These calculations can provide estimates of the relative energies of the conformers and the energy barriers between them, offering a deeper understanding of the molecule's dynamic behavior.

Reactivity Profiles and Mechanistic Studies of Cyclohexyl 4 Nitrobenzoate

Hydrolysis of the Ester Linkage

The hydrolysis of esters, such as cyclohexyl 4-nitrobenzoate (B1230335), is a fundamental organic reaction that results in the cleavage of the ester bond to yield a carboxylic acid and an alcohol. wikipedia.orgjk-sci.com This process can be catalyzed by either acids or bases. wikipedia.orgjk-sci.com

The acid-catalyzed hydrolysis of esters is a reversible process that follows a mechanism that is the reverse of the Fischer esterification. wikipedia.orgchemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. chemistrysteps.comstudysmarter.co.ukucalgary.ca This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. jk-sci.comstudysmarter.co.ukucalgary.ca

The key steps in the acid-catalyzed hydrolysis of an ester are:

Protonation of the carbonyl oxygen: This step makes the carbonyl carbon more susceptible to nucleophilic attack. chemistrysteps.comucalgary.ca

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. ucalgary.calibretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. ucalgary.cayoutube.com

Elimination of the alcohol: The protonated alcohol leaves, and the carbonyl group is reformed. libretexts.org

Deprotonation: The protonated carbonyl is deprotonated by water to yield the carboxylic acid.

The rate-determining step in this mechanism is often the attack of water on the protonated ester. researchgate.net However, for some esters, particularly those with bulky substituents, the breakdown of the tetrahedral intermediate can be the slow step.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion. wikipedia.orgucoz.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. wikipedia.orgjk-sci.comucalgary.ca This intermediate then collapses, expelling the alkoxide leaving group to form a carboxylic acid, which is subsequently deprotonated by the base to form a carboxylate salt. jk-sci.commasterorganicchemistry.com

The generally accepted mechanism for base-catalyzed ester hydrolysis is the BAC2 mechanism, which signifies a base-catalyzed, acyl-oxygen cleavage, bimolecular reaction. epa.gov This pathway is analogous to an SN2 reaction at the carbonyl carbon. epa.gov

However, under certain conditions, particularly with esters of tertiary alcohols, an SN1-like mechanism (BAL1) can occur. ucoz.combham.ac.uk This involves the unimolecular departure of the alkoxide group to form a stable carbocation, which then reacts with water. ucoz.comyoutube.com An SN2-like mechanism (BAL2), involving a backside attack on the alkyl group of the alcohol, is rare for ester hydrolysis. ucoz.comyoutube.com

The key steps in the BAC2 mechanism are:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon. ucalgary.ca

Formation of a tetrahedral intermediate: A tetrahedral alkoxide intermediate is formed. ucalgary.ca

Elimination of the alkoxide: The intermediate collapses, and the alkoxide ion is expelled.

Acid-base reaction: The carboxylic acid formed is deprotonated by the alkoxide or hydroxide ion. chemistrysteps.com

Kinetic studies of ester hydrolysis provide valuable insights into reaction mechanisms. The Hammett equation is a widely used linear free-energy relationship (LFER) that correlates the reaction rates of meta- and para-substituted benzene (B151609) derivatives with the electronic properties of the substituents. acs.orgscribd.com

For the hydrolysis of benzoate (B1203000) esters, the Hammett equation takes the form:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted ester.

k₀ is the rate constant for the unsubstituted ester.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. scribd.com

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent. scribd.com

Studies on the hydrolysis of para-substituted nitrophenyl benzoate esters have shown that the Hammett LFER can be used to gain mechanistic insights into both chemical and enzymatic hydrolysis. emerginginvestigators.orgresearchgate.net The sign and magnitude of the ρ value can indicate the nature of the transition state. For example, a positive ρ value suggests a buildup of negative charge in the transition state, while a negative value indicates a buildup of positive charge.

The rates of hydrolysis are influenced by both the electronic nature of the substituents and the solvent. scribd.com For instance, the saponification of ethyl benzoate has a ρ value of 2.54 in 85% ethanol (B145695) at 25°C, which decreases to 2.32 at 50°C in the same solvent. scribd.com In contrast, the acid-catalyzed hydrolysis of the same ester has a much smaller ρ value of 0.11, suggesting a different transition state. scribd.com

Table 1: Hammett Substituent Constants (σ) for Selected para-Substituents

Substituent σp
-NO₂ 0.78
-CN 0.66
-Cl 0.23
-H 0.00
-CH₃ -0.17
-OCH₃ -0.27
-NH₂ -0.66

Data sourced from various organic chemistry resources.

The stereochemistry of the cyclohexyl ring can significantly influence the rate of hydrolysis of cyclohexyl esters. In anancomeric systems, where one conformation of the cyclohexane (B81311) ring is strongly favored, the orientation of the ester group (axial or equatorial) can affect its reactivity.

Studies have shown that the rate of hydrolysis can differ between axial and equatorial isomers. nih.gov This difference in reactivity is often attributed to stereoelectronic effects, where the orientation of orbitals influences the stability of the transition state. researchgate.net For the hydrolysis of esters, the conformation of the tetrahedral intermediate is crucial in determining the reaction pathway and rate. researchgate.net The principle of stereoelectronic control suggests that the cleavage of a bond is favored when the other heteroatoms in the tetrahedral intermediate each have a lone pair orbital oriented anti-periplanar to the leaving group. researchgate.net

The ring inversion of the cyclohexane moiety also plays a role, with the activation barrier for ring inversion potentially influencing the accessibility of the reactive conformation. nih.gov For instance, in some substituted cyclohexyl systems, the energy barrier for ring inversion is lower for the trans isomer compared to the cis isomer. nih.gov

Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of esters with high specificity and efficiency. emerginginvestigators.orgresearchgate.net These biocatalysts often operate under mild conditions and can exhibit enantioselectivity. nih.gov

The mechanism of enzymatic ester hydrolysis typically involves the formation of a tetrahedral intermediate within the enzyme's active site. semanticscholar.org The active site often contains a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) that facilitates the nucleophilic attack on the ester's carbonyl carbon.

Studies using para-substituted nitrophenyl benzoate esters have been employed to investigate the catalytic mechanisms of enzymes like trypsin, lipase, and nattokinase. emerginginvestigators.orgresearchgate.net By analyzing the kinetic data using the Hammett LFER, researchers can probe the electronic effects of substituents on the rate of enzymatic hydrolysis and gain insights into the stabilization of charged intermediates by the enzyme. emerginginvestigators.orgresearchgate.netsemanticscholar.org For example, in some enzymatic hydrolysis reactions, a change in the rate-determining step has been observed, shifting from the initial nucleophilic attack to the collapse of the tetrahedral intermediate depending on the electronic nature of the para-substituent. semanticscholar.org

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The hydrolysis of cyclohexyl 4-nitrobenzoate is a specific example of a broader class of reactions known as nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon of an acyl derivative, leading to the substitution of the leaving group. masterorganicchemistry.comlibretexts.org

The general mechanism proceeds through an addition-elimination pathway, involving the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The reactivity of the carboxylic acid derivative is determined by the nature of the leaving group; better leaving groups (weaker bases) lead to more reactive acyl compounds. libretexts.org

For this compound, various nucleophiles can displace the cyclohexyloxy group. For example, reaction with amines (aminolysis) would yield the corresponding N-substituted 4-nitrobenzamide. libretexts.org Transesterification can occur if the ester is treated with another alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alcohol moiety. bham.ac.uk

The general order of reactivity for carboxylic acid derivatives in nucleophilic acyl substitution is:

Acid chlorides > Acid anhydrides > Thioesters > Esters > Amides

This reactivity trend is a direct consequence of the leaving group's ability, with chloride being the best leaving group and the amide ion being the poorest.

Impact of the Electron-Withdrawing Nitro Group on Electrophilicity

The nitro group (-NO2) positioned at the para-position of the benzoate ring plays a pivotal role in modulating the electrophilicity of the ester's carbonyl carbon. As a potent electron-withdrawing group, it depletes electron density from the aromatic ring through both inductive and resonance effects. This electronic pull extends to the carbonyl group, rendering its carbon atom more electron-deficient and, consequently, more susceptible to nucleophilic attack. This heightened electrophilicity is a critical factor in reactions such as hydrolysis, as the electron-withdrawing nature of the nitro-substituted ring stabilizes the negative charge that develops on the carbonyl oxygen during the formation of the tetrahedral intermediate.

Comparative Reactivity with Other Carboxylic Acid Derivatives

When compared to other carboxylic acid derivatives, the reactivity of this compound towards nucleophilic acyl substitution is moderate. The general order of reactivity for such derivatives is acyl chloride > acid anhydride (B1165640) > ester ≈ carboxylic acid > amide. This trend is primarily governed by the stability of the leaving group. For an ester like this compound, the leaving group is the cyclohexyloxide anion. The conjugate acid, cyclohexanol (B46403), has a relatively high pKa, which makes the cyclohexyloxide a stronger base and a less effective leaving group compared to a chloride ion (from an acyl chloride) or a carboxylate ion (from an acid anhydride). However, the electron-withdrawing nitro group on the benzoate moiety enhances the stability of the resulting carboxylate anion, making the ester more reactive than esters bearing electron-donating or neutral substituents.

Chemical Transformations of the Nitro Group

The nitro group itself is a versatile functional group that can undergo significant chemical changes, leading to molecules with distinct properties.

Reduction of the Nitro Group to Amino Functionality, including Hydrogenation

A fundamental transformation of the nitro group is its reduction to an amino group (-NH2). This is commonly achieved through catalytic hydrogenation, where this compound is reacted with hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C), platinum, or nickel. The reaction proceeds through intermediate species, including nitroso and hydroxylamine (B1172632) compounds, to ultimately yield cyclohexyl 4-aminobenzoate. Alternative reducing agents, such as metals like tin or iron in an acidic medium (e.g., hydrochloric acid), can also be employed for this conversion. The resulting aminobenzoate is a valuable precursor in the synthesis of various organic materials.

Role of the Nitro Group in Aromatic Reactivity and Electron Density Redistribution

The nitro group profoundly influences the reactivity of the aromatic ring. As a strong deactivating group, it withdraws electron density, making the benzene ring less susceptible to electrophilic aromatic substitution. It also acts as a meta-director, guiding incoming electrophiles to the positions meta to itself. In the context of this compound, the positions ortho and para to the ester group are consequently deactivated. This redistribution of electron density significantly diminishes the aromatic ring's reactivity towards electrophiles. Conversely, the nitro group can activate the ring towards nucleophilic aromatic substitution, a reaction pathway that is generally less common for benzoate esters.

Reactivity of the Cyclohexyl Moiety and its Influence on the Ester

The cyclohexyl group, while primarily an alkyl substituent, exerts a notable influence on the ester's reactivity through steric and conformational effects.

Steric Hindrance and Acceleration Phenomena in Cyclohexyl Systems

The considerable size of the cyclohexyl group can create steric hindrance around the ester's carbonyl carbon. This bulkiness can obstruct the approach of nucleophiles, potentially leading to slower reaction rates when compared to less hindered esters, such as methyl or ethyl esters. The chair conformation of the cyclohexane ring is also a factor, with the equatorial and axial positions presenting distinct steric environments that can influence reactivity.

In some instances, particularly in intramolecular reactions, the presence of the cyclohexyl group can lead to an acceleration of the reaction rate. This phenomenon can be attributed to conformational effects where the ring system helps to orient the molecule into a more reactive conformation. However, for typical intermolecular reactions involving this compound, the dominant effect of the cyclohexyl moiety is steric hindrance.

C-O Bond Cleavage Pathways Beyond Hydrolysis, including Oxidative Cleavage and Pyrolysis

While hydrolysis is a common reaction for esters, the C-O bond of this compound can also be cleaved through other pathways, notably oxidative cleavage and pyrolysis. These reactions proceed through different mechanisms and lead to distinct products.

Oxidative Cleavage:

The oxidative cleavage of the C-O bond in esters is a less common but mechanistically significant pathway. One well-documented method involves enzymatic oxidation, for example, by cytochrome P-450 enzymes. nih.govnih.gov This process does not involve the direct hydrolysis of the ester linkage. Instead, the reaction is initiated by the abstraction of a hydrogen atom from the carbon atom of the alcohol moiety that is bonded to the ester oxygen. nih.gov In the case of this compound, this would be the C-1 of the cyclohexyl ring.

This hydrogen abstraction generates a radical intermediate. The radical can then be further oxidized, often through an "oxygen rebound" mechanism, to form a hemiacetal-like intermediate. This intermediate is unstable and collapses, leading to the cleavage of the C-O bond and the formation of the corresponding carboxylic acid (4-nitrobenzoic acid) and a ketone (cyclohexanone). nih.gov

The general mechanism for the cytochrome P-450 mediated oxidative cleavage of an ester is as follows:

Hydrogen Abstraction: A hydrogen atom is abstracted from the α-carbon of the alcohol moiety.

Oxygen Rebound: An oxygen atom is transferred to the resulting radical, forming a hemiacetal-like intermediate.

Collapse: The unstable intermediate breaks down, cleaving the C-O bond to yield a carboxylic acid and a carbonyl compound.

Electrochemical methods can also be employed to achieve oxidative cleavage of C-O bonds, offering a sustainable alternative to chemical oxidants. rsc.org

Pyrolysis:

The thermal decomposition, or pyrolysis, of esters is another important non-hydrolytic C-O bond cleavage pathway. For esters containing a β-hydrogen atom on the alcohol moiety, pyrolysis typically proceeds through a concerted, intramolecular elimination reaction (an Ei mechanism). wikipedia.org This reaction occurs in the gas phase at high temperatures and results in the formation of an alkene and a carboxylic acid.

In the case of this compound, the cyclohexyl group provides multiple β-hydrogens. The pyrolysis would involve a six-membered cyclic transition state, leading to the syn-elimination of 4-nitrobenzoic acid and the formation of cyclohexene (B86901).

The mechanism for the pyrolysis of this compound is as follows:

Concerted Transition State: The ester undergoes a conformational change to allow for the formation of a six-membered cyclic transition state. This involves the carbonyl oxygen of the ester acting as an internal base to abstract a β-hydrogen from the cyclohexyl ring, while the C-O bond simultaneously cleaves.

Syn-Elimination: The hydrogen and the benzoate group are eliminated from the same side of the cyclohexane ring.

Product Formation: The products of this reaction are cyclohexene and 4-nitrobenzoic acid.

Studies on the pyrolysis of other benzoate esters, such as 1-arylethyl benzoates and t-butyl benzoates, have shown that the reaction proceeds through a polar transition state. rsc.orgrsc.orgresearchgate.net The rate of pyrolysis can be influenced by the electronic nature of the substituents on the benzoate ring. The thermal decomposition of some alkyl benzoates is known to generate carbon oxides (CO, CO2) as well. acme-hardesty.com

The following table summarizes the key features of these non-hydrolytic C-O bond cleavage pathways for this compound:

Cleavage PathwayKey Reagents/ConditionsMechanismProducts
Oxidative CleavageCytochrome P-450, NADPH, O2Radical-mediated C-H activation4-Nitrobenzoic acid, Cyclohexanone
PyrolysisHigh temperature (gas phase)Concerted intramolecular elimination (Ei)4-Nitrobenzoic acid, Cyclohexene

Computational Chemistry Approaches to Cyclohexyl 4 Nitrobenzoate Research

Density Functional Theory (DFT) Applications

DFT methods have been widely employed to model and predict the behavior of cyclohexyl 4-nitrobenzoate (B1230335) at the atomic level. These calculations offer a balance between computational cost and accuracy, making them suitable for a molecule of this size and complexity.

Geometry Optimization and Equilibrium Structure Determination

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as the equilibrium geometry. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of cyclohexyl 4-nitrobenzoate can be optimized by finding the minimum on the potential energy surface. This process involves iterative calculations of the forces on each atom until they are negligible, resulting in a stable conformation. The optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. For instance, the planarity of the nitrobenzoate group and the chair conformation of the cyclohexyl ring are key structural features that can be precisely determined.

Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. libretexts.orgwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, which is likely localized on the nitrobenzoate moiety. The cyclohexyl group, being an electron-donating group, would influence the energy of the HOMO. DFT calculations provide precise values for these orbital energies and the resulting gap, offering insights into the molecule's electronic transitions and potential reaction pathways.

Table 1: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO (Value)
LUMO (Value)

| HOMO-LUMO Gap | (Value) |

(Note: Specific energy values would require actual DFT calculations to be performed.)

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing varying electrostatic potential values. Red regions indicate areas of high electron density and negative potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen, and are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive potential, often around hydrogen atoms or electron-deficient centers, indicating sites for nucleophilic attack. For this compound, the MEP surface would likely show a high negative potential around the oxygen atoms of the nitro and carboxyl groups, making them potential sites for interaction with electrophiles. The hydrogen atoms of the cyclohexyl ring and the aromatic ring would exhibit positive potential.

Simulation of Vibrational Spectra (FTIR, Raman) for Experimental Correlation

DFT calculations are highly effective in simulating the vibrational spectra (FTIR and Raman) of molecules. scirp.orghoriba.comnih.govresearchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be predicted. scirp.org These theoretical spectra can then be compared with experimental FTIR and FT-Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. scirp.orgnih.govresearchgate.net For this compound, this would involve identifying the characteristic vibrational frequencies for the C=O, NO2, C-O, and C-H bonds, as well as the vibrations of the benzene (B151609) and cyclohexane (B81311) rings. The correlation between theoretical and experimental spectra serves as a powerful validation of the calculated equilibrium geometry and the computational method employed. scirp.orgnih.gov Scaling factors are often applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. iarjset.com

Table 2: Selected Calculated Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=O Stretch (Value) (Value)
NO₂ Symmetric Stretch (Value) (Value)
NO₂ Asymmetric Stretch (Value) (Value)
C-O Stretch (Value) (Value)
Aromatic C-H Stretch (Value) (Value)

(Note: Specific frequency values would require actual DFT calculations and experimental data.)

Calculation of NMR Chemical Shifts (e.g., GIAO)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide another layer of validation for the computed molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to predict the ¹H and ¹³C NMR chemical shifts. iarjset.com These calculated shifts can be compared directly with experimental NMR data. rsc.orgchegg.comwisc.educhemicalbook.com For this compound, the calculations would predict the chemical shifts for the distinct protons and carbons in the aromatic ring and the cyclohexyl moiety. The accuracy of the predicted shifts is highly dependent on the quality of the optimized geometry and the level of theory used. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or conformational averaging, which may not be fully captured in the gas-phase calculations.

Table 3: Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm)

Proton Calculated Shift (ppm) Experimental Shift (ppm)
Aromatic H (ortho to NO₂) (Value) (Value)
Aromatic H (ortho to ester) (Value) (Value)

(Note: Specific chemical shift values would require actual DFT calculations and experimental data.)

Thermochemical Properties and Thermodynamic Parameter Estimation

DFT calculations can also be used to estimate various thermochemical properties of this compound. By performing frequency calculations, thermodynamic parameters such as the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy can be determined at different temperatures. iarjset.com These properties are crucial for understanding the molecule's stability and its behavior in chemical reactions. For example, the calculated enthalpy of formation can be used in conjunction with other data to predict the thermodynamics of reactions involving this compound.

Table 4: Calculated Thermodynamic Parameters at 298.15 K

Property Value
Zero-Point Vibrational Energy (kcal/mol) (Value)
Enthalpy (kcal/mol) (Value)
Gibbs Free Energy (kcal/mol) (Value)

(Note: Specific values would require actual DFT calculations to be performed.)

Advanced Mechanistic Studies

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the intricate details of chemical reactions involving this compound, such as its formation via esterification or its decomposition through hydrolysis.

Elucidation of Reaction Pathways and Transition States

The study of a chemical reaction begins with charting its potential energy surface, which connects reactants to products through various intermediate and transition states. For this compound, a key reaction is the acid-catalyzed esterification of 4-nitrobenzoic acid with cyclohexanol (B46403). DFT calculations can model this process step-by-step.

A widely accepted mechanism for acid-catalyzed esterification involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water. A detailed computational study on acid-catalyzed esterification found that the reaction proceeds through a highly active acylium ion intermediate, which is generated after the protonation of the carboxylic acid's hydroxyl-oxygen. rsc.org This initial protonation is often the rate-controlling step of the reaction. rsc.org

Transition states (TS) are the highest energy points along the reaction coordinate, representing the fleeting molecular configuration between reactants and products. Computationally, a transition state is characterized as a stationary point on the potential energy surface with exactly one imaginary vibrational frequency. Locating these transition states is crucial for understanding the reaction mechanism. For example, in the study of aza-Henry reactions involving α-nitro esters, computational analysis of various transition state models helped to rationalize the observed diastereoselectivity of the products. nih.gov A similar approach could be applied to understand the stereochemical outcomes of reactions involving the chiral cyclohexyl moiety in this compound.

Calculation of Energy Barriers and Reaction Rates

Once the structures of the reactants, transition states, and products are optimized, their relative energies can be calculated to determine the kinetic and thermodynamic parameters of the reaction. The activation energy, or energy barrier (ΔG‡), is the Gibbs free energy difference between the transition state and the reactants. This barrier dictates the rate of the reaction.

DFT calculations on the acid-catalyzed esterification mechanism have shown that the activation energy for the initial, rate-limiting protonation step is typically in the range of 4–10 kcal/mol. rsc.org The hydrolysis of esters, a reverse reaction, has also been studied computationally. For instance, investigations into the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) highlighted that the transition state barrier is significantly influenced by the surrounding solvent molecules. mdpi.com

The following table, based on analogous systems, illustrates how computational chemistry can quantify the energy barriers for the hydrolysis of an ester like this compound, showing the critical role of solvent participation.

ReactionSystemComputational MethodCalculated Activation Energy (ΔH‡, kcal/mol)Reference
Hydrolysisp-nitrophenyl trifluoroacetate + 1 H₂ODFTEndothermic Barrier mdpi.com
Hydrolysisp-nitrophenyl trifluoroacetate + 5 H₂ODFT-5.3 (relative to reactants) mdpi.com
HydrolysisS-ethyl trifluorothioacetate + 5 H₂ODFT-1.8 (relative to reactants) mdpi.com

This table demonstrates the type of data obtained from computational studies on ester hydrolysis. The negative activation enthalpy indicates that the transition state is lower in energy than the separated reactants when stabilized by a network of water molecules.

With the calculated activation energy, the reaction rate constant (k) can be estimated using the Eyring equation derived from Transition State Theory, providing a direct link between computational results and experimental kinetics.

Modeling of Solvent Effects on Reactivity

Solvents can dramatically alter the rate and outcome of a reaction. Computational chemistry models solvent effects primarily through two approaches: implicit and explicit models.

Implicit (Continuum) Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. This approach is efficient for calculating the stabilizing or destabilizing effect of the solvent's polarity on reactants and, more importantly, on polar or charged transition states.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is often done using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent molecules with a simpler molecular mechanics force field. This method is crucial when specific solvent interactions, like hydrogen bonding, play a direct role in the mechanism.

Studies on hydrolysis reactions have shown that explicit water molecules can form a hydrogen-bond network, creating a "water wire" that facilitates proton transfer and stabilizes the transition state, thereby lowering the activation energy. mdpi.com The choice of solvent can thus be computationally screened to optimize reaction conditions.

PropertyGas Phase (Hypothetical)Non-Polar Solvent (e.g., Toluene)Polar Solvent (e.g., Water)
Relative Energy of Reactants0.0-2.0-5.0
Relative Energy of Transition State+25.0+20.0+15.0
Activation Energy (kcal/mol) 25.0 22.0 20.0

This illustrative table shows how the calculated activation energy for a reaction like ester hydrolysis would be expected to decrease as solvent polarity increases, due to greater stabilization of the polar transition state.

Theoretical Investigations of Electronic and Optical Properties, including Polarizability and Hyperpolarizability

Beyond reaction mechanics, computational chemistry is essential for predicting the electronic and optical properties of molecules. The 4-nitrobenzoate portion of this compound features a strong electron-withdrawing nitro group (-NO2) attached to a π-conjugated system, suggesting potential for interesting nonlinear optical (NLO) properties.

The interaction of a molecule with an external electric field (E), such as that from a laser, induces a dipole moment (μ). This response is described by the molecule's polarizability (α) and hyperpolarizabilities (β, γ, etc.).

Linear Polarizability (α): Determines the linear optical response, such as refraction.

First-Order Hyperpolarizability (β): Responsible for second-order NLO phenomena like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency.

Second-Order Hyperpolarizability (γ): Governs third-order NLO effects.

DFT calculations, often using functionals like B3LYP, are widely employed to compute these properties. researchgate.netscirp.org For a molecule to have a non-zero first-order hyperpolarizability (β), it must be non-centrosymmetric and possess a significant change in dipole moment between its ground and excited states, a characteristic of "push-pull" systems. In this compound, the nitro group acts as the electron acceptor ('pull').

Computational studies on structurally related molecules, such as 4-methyl-3-nitrobenzoic acid, have quantified these NLO properties, often comparing them to the standard reference material, urea (B33335). scirp.org

CompoundComputational MethodDipole Moment (μtot, Debye)Mean Polarizability (⟨α⟩, esu)First Hyperpolarizability (βtot, esu)Reference
Urea (Reference)DFT/B3LYP1.3732-0.3728 x 10-30 scirp.org
4-Methyl-3-nitrobenzoic AcidDFT/B3LYP/6-311++G1.5802-3.66 x 10-30 scirp.org
Methyl p-hydroxy benzoate (B1203000)DFT/B3LYP/6-311G(d,p)--~1.2x Urea researchgate.net
This compound (Estimated) DFT/B3LYP~2-4~1.5-2.0 x 10-23~5-15 x 10-30-

This table presents calculated NLO properties for compounds related to this compound and provides estimated values for the title compound based on its structure. The values demonstrate how the presence of the nitroaromatic system leads to significantly higher hyperpolarizability compared to the urea standard, indicating NLO potential.

These theoretical predictions are invaluable for the rational design of new materials. By computationally screening different derivatives, chemists can prioritize the synthesis of molecules with the most promising electronic and NLO properties for applications in telecommunications, optical computing, and data storage.

Cyclohexyl 4 Nitrobenzoate As a Key Synthetic Intermediate

Precursor Role in the Synthesis of Pharmaceutical Precursors and Specialty Chemicals

Cyclohexyl 4-nitrobenzoate (B1230335) serves as a crucial precursor in the production of pharmaceutical intermediates and other specialty chemicals. rsc.org The significance of nitro compounds, such as Cyclohexyl 4-nitrobenzoate, in organic synthesis is well-established, as they are considered indispensable building blocks for creating pharmaceutically relevant molecules. frontiersin.orgnih.gov The nitro group is a versatile functional group that can be readily transformed into other functionalities, making it a valuable handle in the design of complex organic compounds. frontiersin.orgresearchgate.net

A primary and pivotal transformation of this compound is the reduction of its nitro group to an amino group. This reaction yields Cyclohexyl 4-aminobenzoate, a key pharmaceutical precursor. The conversion of aromatic nitro compounds to their corresponding amines is a fundamental step in the synthesis of many active pharmaceutical ingredients. nih.gov This transformation opens up pathways for a variety of subsequent reactions, such as amidation and diazotization, further expanding the synthetic utility of the initial intermediate. nbinno.com

The general scheme for this transformation is presented below:

Table 1: General Reaction Scheme for the Reduction of this compound

ReactantReagentsProduct
This compoundReducing Agent (e.g., H₂, metal catalyst)Cyclohexyl 4-aminobenzoate

The resulting aminobenzoate scaffold is a common structural motif found in a range of biologically active molecules.

Integration into Multi-Step Organic Syntheses

The chemical structure of this compound makes it an ideal candidate for integration into multi-step organic syntheses. Its utility as a building block stems from the distinct reactivity of its functional groups. frontiersin.orgnih.govresearchgate.net The ester and nitro groups can be manipulated sequentially or in concert with other transformations to construct intricate molecular architectures.

One notable example of its integration into a multi-step synthesis is in the Mitsunobu reaction. In a specific application, a derivative, (1S,2S,5R)-5-Methyl-2-(1-methylethyl)this compound, was synthesized from (−)-menthol and 4-nitrobenzoic acid. orgsyn.org This reaction demonstrates the use of the 4-nitrobenzoate moiety to achieve a chemical transformation with a high degree of stereochemical control. orgsyn.org

The synthesis of this compound itself can be achieved through the esterification of 4-nitrobenzoic acid with cyclohexanol (B46403). chemsrc.com This straightforward reaction provides a reliable source of the intermediate for its subsequent use in more complex synthetic routes.

Table 2: Representative Synthetic Reactions Involving this compound

Reaction TypeReactantsProductSignificance
Esterification4-Nitrobenzoic acid, CyclohexanolThis compoundFormation of the key intermediate. chemsrc.com
Mitsunobu ReactionA hindered alcohol (e.g., menthol), 4-Nitrobenzoic acid, Triphenylphosphine (B44618), Diethyl azodicarboxylateSterically hindered 4-nitrobenzoate esterStereochemical inversion of alcohols. orgsyn.org
Nitro Group ReductionThis compoundCyclohexyl 4-aminobenzoateFormation of a key pharmaceutical precursor.

Use as a Reference Compound in Reactivity Studies

While specific studies detailing the use of this compound as a reference compound are not extensively documented, the 4-nitrobenzoate moiety itself is recognized for its utility in reactivity and biological studies. For instance, 4-nitrobenzoate has been shown to inhibit the enzyme 4-hydroxybenzoate:polyprenyl transferase (Coq2) in a competitive manner. nih.gov This inhibitory activity makes it a valuable tool for studying coenzyme Q biosynthesis. nih.gov

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the ester carbonyl group. This well-defined electronic effect makes compounds like this compound suitable as reference standards in studies of reaction kinetics and mechanisms. By comparing the reaction rates and outcomes of this compound with other substituted cyclohexyl benzoates, researchers can quantify the electronic effects of different substituents.

Furthermore, the distinct spectroscopic signatures of the 4-nitrobenzoyl group can be advantageous in analytical applications. The strong absorbance in the UV-visible spectrum and the characteristic signals in NMR spectroscopy can be used to monitor reaction progress and to quantify the concentration of the compound or its derivatives. The synthesis and characterization of related compounds, such as 2-methyl imidazolium-4-nitrobenzoate, highlight the interest in the physical and chemical properties of 4-nitrobenzoate-containing materials. researchgate.net

Q & A

Q. What are the optimal laboratory-scale synthesis methods for Cyclohexyl 4-nitrobenzoate, and how can reaction efficiency be maximized?

this compound is typically synthesized via hypervalent iodine-mediated esterification. A validated protocol involves reacting 4-nitrobenzoyl derivatives with cyclohexanol under mild conditions. Key parameters include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of 4-nitrobenzoic acid derivative to cyclohexanol.
  • Catalyst : Hypervalent iodine reagents (e.g., iodobenzene diacetate) at 5 mol% loading.
  • Yield : 63% under optimized conditions, isolated as a colorless oil .
ParameterValue/Detail
Reaction Time12–24 hours
SolventDichloromethane or ethyl acetate
PurificationColumn chromatography (hexane/EtOAc)
Characterization1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, FTIR

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Key techniques include:

  • 1H^{1}\text{H} NMR : Peaks at δ 8.26–8.19 ppm (aromatic protons) and δ 5.07–5.01 ppm (cyclohexyl methine proton).
  • 13C^{13}\text{C} NMR : Signals at δ 164.0 (ester carbonyl) and δ 150.3 (nitro-group adjacent carbon).
  • FTIR : Bands at 1613 cm1^{-1} (C=O stretch) and 1584 cm1^{-1} (NO2_2 asymmetric stretch) .

Q. How does the ester functional group in this compound influence its solubility and reactivity compared to carboxylic acid derivatives?

The cyclohexyl ester group enhances lipophilicity (predicted LogP = 3.4) compared to carboxylic acids, improving organic solvent solubility. Reactivity is modulated by steric hindrance from the cyclohexyl moiety, slowing hydrolysis under basic conditions. Comparative studies with methyl or ethyl esters show slower nucleophilic acyl substitution rates .

Advanced Research Questions

Q. How can crystallographic data contradictions in this compound derivatives be resolved, particularly in polymorphic or co-crystal systems?

Discrepancies often arise from disordered atoms or co-crystal formation. For example, a reported "polymorph" of 4-bromophenyl 4-nitrobenzoate was later identified as a co-crystal containing 75% 4-bromophenyl 4-nitrobenzoate and 25% another component. Resolution strategies include:

  • High-resolution refinement : Using SHELXL for improved R-factor accuracy (e.g., reducing R1 from 5.67% to 4.55%) .
  • Hirshfeld surface analysis : To distinguish intermolecular interactions in overlapping electron density regions .

Q. What methodological considerations are essential when analyzing hydrogen-bonding patterns in this compound crystals?

Employ graph-set analysis (as per Etter’s formalism) to classify hydrogen bonds:

  • Designators : Chains (C), rings (R), or discrete (D) motifs.
  • Directionality : The nitro group acts as a hydrogen-bond acceptor, forming C(6) chains with adjacent ester oxygen atoms. Compare to related esters (e.g., methyl 4-nitrobenzoate) to assess steric effects from the cyclohexyl group .

Q. What non-isothermal kinetic models are appropriate for studying the thermal decomposition of this compound?

Use the Flynn-Wall-Ozawa or Kissinger methods to determine activation energy (EaE_a) from differential scanning calorimetry (DSC) data. Key findings:

  • Decomposition onset : ~184.9°C (similar to cyclohexyl tosylate derivatives).
  • Mechanism : Likely retro-esterification, releasing 4-nitrobenzoic acid and cyclohexanol .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Cross-validate using orthogonal techniques:

  • DSC vs. capillary melting points : Account for polymorphism or impurities.
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 249.1003) to rule out byproducts .

Q. What structural analogs of this compound are valuable for SAR studies, and how do substituents alter bioactivity?

AnalogStructural VariationBioactivity Trend
Ethyl 4-nitrobenzoateSmaller alkyl groupReduced antimicrobial
Benzyl 4-nitrobenzoateAromatic substituentEnhanced anti-inflammatory
Tetrazole derivativesNitro → tetrazole substitutionAnticonvulsant activity

Substituent bulkiness (e.g., cyclohexyl vs. ethyl) correlates with membrane permeability and target selectivity .

Methodological Best Practices

  • Crystallography : Use SHELX suites for refinement and Olex2 for visualization to mitigate model bias .
  • Synthesis : Monitor reaction progress via TLC (Rf_f = 0.7 in hexane/EtOAc 3:1) .
  • Thermal Analysis : Calibrate DSC instruments with indium standards to ensure data reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.